molecular formula C7H7BrO2 B1278816 2-Bromo-6-methoxyphenol CAS No. 28165-49-3

2-Bromo-6-methoxyphenol

Cat. No.: B1278816
CAS No.: 28165-49-3
M. Wt: 203.03 g/mol
InChI Key: WEUFQISIJPSTBM-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenol ring. This compound is known for its applications in pharmaceutical research and as an intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

It’s often used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of various active pharmaceutical ingredients

Mode of Action

As a pharmaceutical intermediate, it’s likely that its mode of action is dependent on the specific drug it’s used to produce .

Pharmacokinetics

It’s slightly soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As a pharmaceutical intermediate, its effects are likely dependent on the specific drug it’s used to produce .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-6-methoxyphenol, it should be stored in an inert atmosphere at room temperature . Its solubility in water could also affect its action and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyphenol typically involves the bromination of 2-methoxyphenol. One common method includes the acetylation of 2-methoxyphenol using acetic anhydride, followed by bromination with bromine in the presence of iron powder as a catalyst. The final step involves deacetylation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxy compound.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2-Bromo-6-methoxyphenol is widely used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

  • 2-Bromo-4-methoxyphenol
  • 2-Bromo-6-ethoxyphenol
  • 2-Bromo-6-methylphenol

Comparison: 2-Bromo-6-methoxyphenol is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and biological assays .

Properties

IUPAC Name

2-bromo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUFQISIJPSTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452141
Record name 2-BROMO-6-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-49-3
Record name 2-BROMO-6-METHOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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